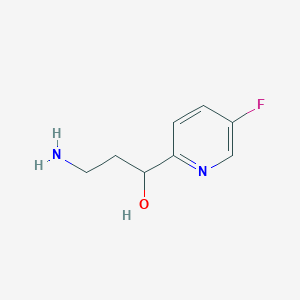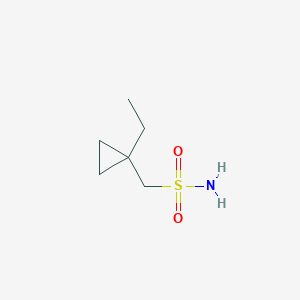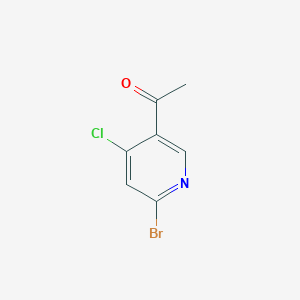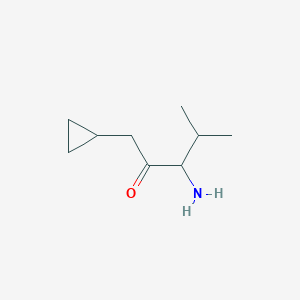![molecular formula C15H29N3O3 B13167577 tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13167577.png)
tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methylamino group and a butanoyl group, further protected by a tert-butyl carbamate group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and potential pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the piperidine nitrogen with a tert-butyl carbamate group, followed by the introduction of the butanoyl group through acylation reactions. The methylamino group can be introduced via reductive amination or other suitable methods. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance biological activity, selectivity, and pharmacokinetic properties. Research is ongoing to explore its potential as a therapeutic agent for various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the piperidine ring and methylamino group can interact with neurotransmitter receptors, potentially affecting neurological functions .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler compound with similar protective properties.
tert-Butyl (4-methylpiperidin-4-yl)carbamate: A related compound with a methyl group on the piperidine ring.
tert-Butyl (4-bromobutyl)carbamate: A compound with a bromobutyl group instead of a methylamino group .
Uniqueness: tert-Butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate stands out due to its combination of functional groups, which provide a unique set of chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and potential pharmaceutical applications .
Propriétés
Formule moléculaire |
C15H29N3O3 |
|---|---|
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
tert-butyl N-[1-[4-(methylamino)butanoyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H29N3O3/c1-15(2,3)21-14(20)17-12-7-10-18(11-8-12)13(19)6-5-9-16-4/h12,16H,5-11H2,1-4H3,(H,17,20) |
Clé InChI |
BCWZRZALUCYAIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CCCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13167495.png)




![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13167529.png)



![5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one](/img/structure/B13167560.png)


![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde](/img/structure/B13167569.png)

